molecular formula C18H23NO4S2 B2364775 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide CAS No. 874787-90-3

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide

Cat. No. B2364775
CAS RN: 874787-90-3
M. Wt: 381.51
InChI Key: CRMBCEGVRICICD-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide, commonly known as DTTB, is a sulfonamide compound that has gained recognition in scientific research applications. DTTB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in the regulation of pH in tumor cells. Inhibition of CA IX has been identified as a promising strategy for the treatment of cancer, making DTTB an important compound in cancer research.

Scientific Research Applications

Fluorescent Probes and Sensing

Fluorescent probes utilizing naphthalene sulfonamide derivatives have been developed for various applications, including the sensitive and selective detection of biological and chemical substances. For example, a study introduced a fluorescent probe based on a sulfonamide structure for discriminating thiophenols over aliphatic thiols, showcasing the utility in chemical, biological, and environmental sciences. This probe demonstrated high selectivity and sensitivity, with potential applications in detecting toxic benzenethiols and biologically active aliphatic thiols in water samples (Wang et al., 2012).

Environmental Applications

Naphthalene sulfonamide derivatives have shown efficacy in environmental applications, such as the efficient removal of aromatic sulfonates from wastewater. A study utilized a recyclable acrylic ester polymer for the effective removal of sodium 2-naphthalene sulfonate, a representative aromatic sulfonate pollutant, from highly acidic wastewater. This research highlighted the roles of electrostatic and hydrophobic interactions in adsorption processes, indicating the potential of such compounds in wastewater treatment technologies (Pan et al., 2008).

Biological and Medical Research

In the medical and biological research fields, sulfonamide derivatives of naphthalene have been evaluated for their potential as enzyme inhibitors. One study explored the enzyme inhibition activity of various sulfonamides derived from dagenan chloride, targeting lipoxygenase and α-glucosidase enzymes. This research could pave the way for developing new anti-inflammatory and anti-diabetic drugs, demonstrating the medicinal chemistry applications of such compounds (Abbasi et al., 2015).

Material Science

In material science, naphthalene sulfonamide derivatives have contributed to the development of new materials. For instance, sulfonated polybenzothiazoles containing naphthalene units have been synthesized for use as proton exchange membranes in fuel cells. These materials exhibited excellent dimensional stability, high thermal and oxidative stabilities, and significant proton conductivities, indicating their potential for energy-related applications (Wang et al., 2015).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-14(2)12-19(17-9-10-24(20,21)13-17)25(22,23)18-8-7-15-5-3-4-6-16(15)11-18/h3-8,11,14,17H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMBCEGVRICICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide

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